
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes three pyridine rings with methyl groups attached at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 2,6-lutidine with 2-acetylpyridine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, biocatalytic processes using recombinant microbial whole cells have been explored for the synthesis of related pyridine derivatives. These methods offer advantages in terms of sustainability and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Nucleophiles like thiourea in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols .
Aplicaciones Científicas De Investigación
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting cellular functions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(5-methylpyridin-2-yl)pyridine: Lacks the additional methyl group at the 4-position.
2,6-bis(2-pyridyl)pyridine: Does not have methyl groups on the pyridine rings.
2,6-bis(4-methylpyridin-2-yl)pyridine: Methyl groups are positioned differently.
Uniqueness
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is unique due to the specific arrangement of its methyl groups and pyridine rings.
Propiedades
Fórmula molecular |
C18H17N3 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-15(19-10-12)17-8-14(3)9-18(21-17)16-7-5-13(2)11-20-16/h4-11H,1-3H3 |
Clave InChI |
PTLPGQMKGVVVRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



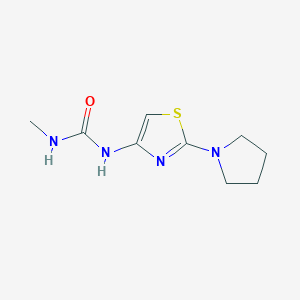
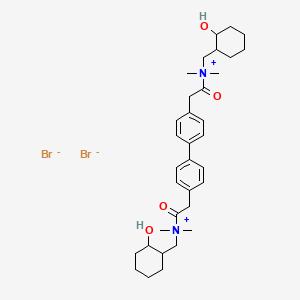
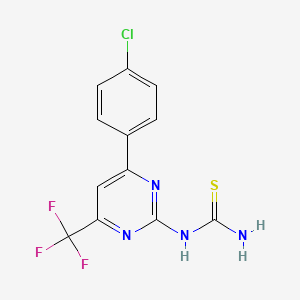
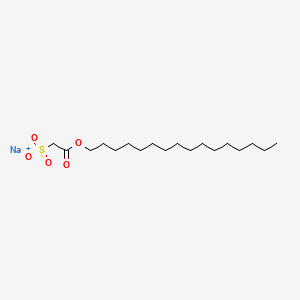


![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)
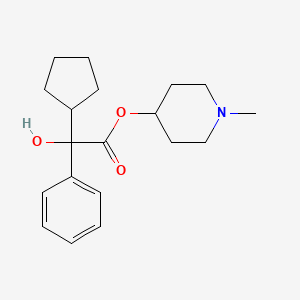

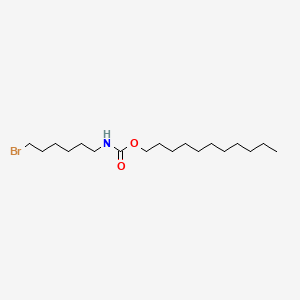
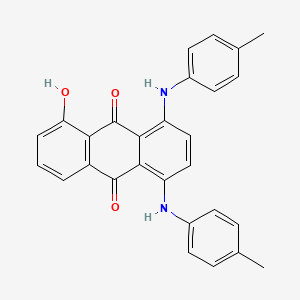
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
